Cas no 868967-78-6 (N-(4-fluorophenyl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-(4-fluorophenyl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-[(4-fluorophenyl)methyl]-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- F1835-0182
- N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- N-(4-fluorobenzyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- AKOS024612723
- 868967-78-6
- N-(4-fluorophenyl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
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- Inchi: 1S/C19H15FN6OS/c20-14-6-4-13(5-7-14)11-22-17(27)12-28-18-9-8-16-23-24-19(26(16)25-18)15-3-1-2-10-21-15/h1-10H,11-12H2,(H,22,27)
- InChI Key: KVZZIFODGOYOAF-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=C(F)C=C1)(=O)CSC1=NN2C(C3=NC=CC=C3)=NN=C2C=C1
Computed Properties
- Exact Mass: 394.10120846g/mol
- Monoisotopic Mass: 394.10120846g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 521
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 110Ų
N-(4-fluorophenyl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1835-0182-1mg |
N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-78-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1835-0182-2mg |
N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-78-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1835-0182-2μmol |
N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-78-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N-(4-fluorophenyl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Related Literature
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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3. Book reviews
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4. Back matter
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
Additional information on N-(4-fluorophenyl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
Introduction to N-(4-fluorophenyl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide (CAS No. 868967-78-6)
N-(4-fluorophenylmethyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 868967-78-6, represents a convergence of multiple heterocyclic systems, including pyridine, triazole, and pyridazine moieties, which are well-documented for their role in modulating various biological pathways.
The structural framework of this molecule is characterized by a central acetamide group attached to a N-(4-fluorophenyl)methyl moiety, which enhances its lipophilicity and potential for membrane penetration. The presence of the 4-fluorophenyl group is particularly noteworthy, as fluorine substitution in aromatic rings often improves metabolic stability and binding affinity to biological targets. This feature makes the compound a promising candidate for drug development.
The compound also incorporates a sulfanyl group linked to a pyridazine ring, which is part of a larger 1,2,4-triazole structure. The triazole ring is known for its versatility in medicinal chemistry, often serving as a key pharmacophore in antiviral and anti-inflammatory agents. The combination of these heterocyclic systems suggests that N-(4-fluorophenylmethyl)-2-{3-(pyridin-2-yl)}-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide may exhibit multiple modes of action, making it a valuable scaffold for further derivatization and optimization.
In recent years, there has been growing interest in the development of dual-action compounds that can target more than one pathway simultaneously. The structural complexity of N-(4-fluorophenylmethyl)-2-{3-(pyridin-2-yl)}-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide positions it as a potential candidate for such applications. For instance, the presence of both pyridine and triazole moieties could allow the compound to interact with enzymes and receptors involved in inflammation and infection.
The sulfanyl group in the molecule also opens up possibilities for further chemical modifications. Sulfanyl-containing compounds have been extensively studied for their biological activities, including antimicrobial and anti-inflammatory properties. By strategically modifying the sulfanyl group or its connectivity within the molecule, researchers can fine-tune the pharmacological profile of N-(4-fluorophenylmethyl)-2-{3-(pyridin-2-yl)}-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide to target specific diseases more effectively.
The synthesis of this compound involves multiple steps that require careful control of reaction conditions to ensure high yield and purity. The introduction of fluorine into the aromatic ring typically requires specialized reagents and techniques to achieve regioselectivity. Similarly, the construction of the triazole ring often involves cycloaddition reactions between organic azides and alkynes under controlled conditions.
The potential applications of N-(4-fluorophenylmethyl)-2-{3-(pyridin-2-yl)}-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide are broad and varied. Given its structural complexity and diverse functional groups, this compound could be explored as an intermediate in the synthesis of more complex molecules or as a lead compound for drug discovery programs targeting neurological disorders, cancer therapy, or infectious diseases.
In conclusion, N-(4-fluorophenylmethyl)-2-{3-(pyridin-2-yl)}-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide (CAS No. 868967-78-6) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of heterocyclic systems and functional groups makes it a promising candidate for further investigation into its biological activities and therapeutic applications.
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